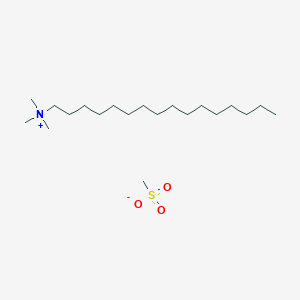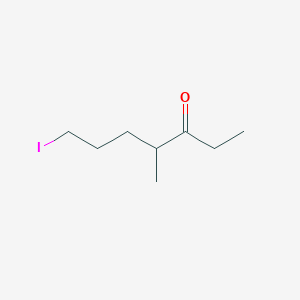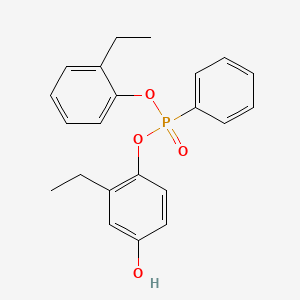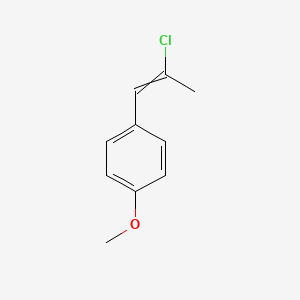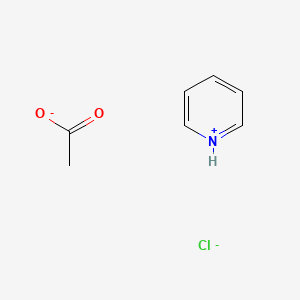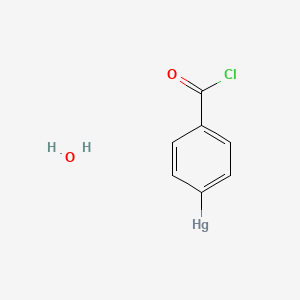
(4-Carbonochloridoylphenyl)mercury;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carbonochloridoylphenyl)mercury;hydrate is a chemical compound that contains both organic and inorganic components It is characterized by the presence of a mercury atom bonded to a phenyl group substituted with a carbonochloridoyl group The hydrate form indicates that the compound includes water molecules in its crystalline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbonochloridoylphenyl)mercury;hydrate typically involves the reaction of 4-chlorobenzoyl chloride with mercury salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition. The product is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Carbonochloridoylphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The carbonochloridoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and chlorinated by-products.
Reduction: Mercury(I) compounds and dechlorinated products.
Substitution: Various substituted phenylmercury compounds.
Applications De Recherche Scientifique
(4-Carbonochloridoylphenyl)mercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Carbonochloridoylphenyl)mercury;hydrate involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other biological processes. The carbonochloridoyl group can also participate in electrophilic reactions, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury acetate: Another organomercury compound with similar reactivity.
Mercury(II) chloride: A simple inorganic mercury compound used in various applications.
4-Chlorophenylmercury: A related compound with a different substituent on the phenyl ring.
Uniqueness
(4-Carbonochloridoylphenyl)mercury;hydrate is unique due to the presence of the carbonochloridoyl group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
116614-67-6 |
|---|---|
Formule moléculaire |
C7H6ClHgO2 |
Poids moléculaire |
358.16 g/mol |
Nom IUPAC |
(4-carbonochloridoylphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H4ClO.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H;;1H2 |
Clé InChI |
GZGAQVZJYQZEBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
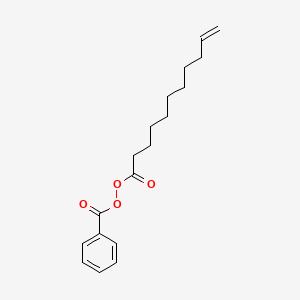
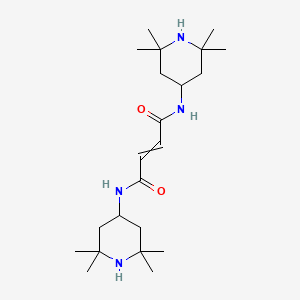
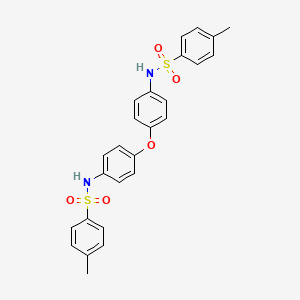

![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)

